Erythro-beta-Hydroxyaspartic acid
Erythro-beta-Hydroxyaspartic acid
(3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.
Brand Name:
Vulcanchem
CAS No.:
7298-98-8
VCID:
VC0025993
InChI:
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1
SMILES:
C(C(C(=O)O)O)(C(=O)O)N
Molecular Formula:
C4H7NO5
Molecular Weight:
149.1 g/mol
Erythro-beta-Hydroxyaspartic acid
CAS No.: 7298-98-8
Main Products
VCID: VC0025993
Molecular Formula: C4H7NO5
Molecular Weight: 149.1 g/mol
CAS No. | 7298-98-8 |
---|---|
Product Name | Erythro-beta-Hydroxyaspartic acid |
Molecular Formula | C4H7NO5 |
Molecular Weight | 149.1 g/mol |
IUPAC Name | (2S,3R)-2-amino-3-hydroxybutanedioic acid |
Standard InChI | InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
Standard InChIKey | YYLQUHNPNCGKJQ-NHYDCYSISA-N |
Isomeric SMILES | [C@H]([C@H](C(=O)O)O)(C(=O)O)N |
SMILES | C(C(C(=O)O)O)(C(=O)O)N |
Canonical SMILES | C(C(C(=O)O)O)(C(=O)O)N |
Description | (3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid. |
Synonyms | 3-hydroxyaspartic acid 3-hydroxyaspartic acid, (erythro)-isomer 3-hydroxyaspartic acid, (erythro-D)-isomer 3-hydroxyaspartic acid, (erythro-DL)-isomer 3-hydroxyaspartic acid, (erythro-L)-isomer 3-hydroxyaspartic acid, (threo-DL)-isomer 3-hydroxyaspartic acid, (threo-L)-isomer beta-hydroxyaspartic acid DL-threo-3-hydroxyaspartic acid erythro-beta-hydroxyaspartic acid L-erythro-3-hydroxyaspartate L-threo-beta-hydroxyaspartic acid threo-beta-aspartate threo-hydroxyaspartic acid threo-THA |
PubChem Compound | 14463 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume